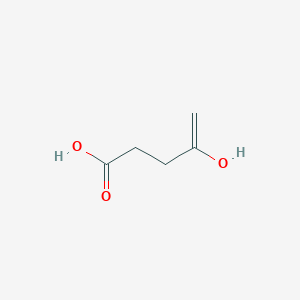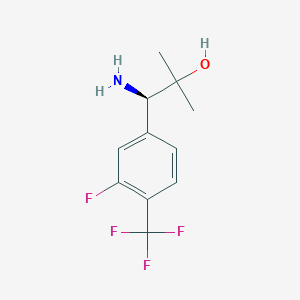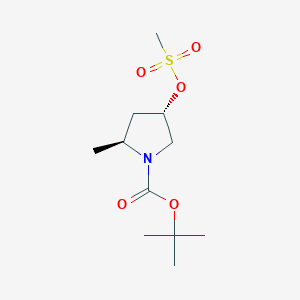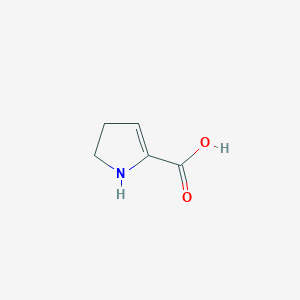
2,3-dihydro-1H-pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, oxidative cyclization of β-enaminones has been employed, involving a rearrangement step after ring formation .
Industrial Production Methods
Industrial production methods for 4,5-Dihydro-1H-pyrrole-2-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative cyclization reactions, forming pyrrolin-4-ones . It can also undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include iodine, nickel (II) catalysts, and chiral scandium (III) complexes . Reaction conditions often involve refluxing in solvents such as methanol or dimethylformamide (DMF) and the use of oxidizing agents like iodine .
Major Products Formed
The major products formed from the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include pyrrolin-4-ones and various substituted pyrrole derivatives . These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
4,5-Dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as HIV-1 protease, which is crucial for the replication of the virus . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound is structurally related and has been studied for its bioactive properties.
1H-Pyrrole-2,5-dicarboxylic acid: Another similar compound with applications in organic synthesis and medicinal chemistry.
N-Carbobenzoxy-3-pyrroline: A derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is unique due to its versatile reactivity and potential for forming a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8) |
InChI Key |
CELGZUZZTJEZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


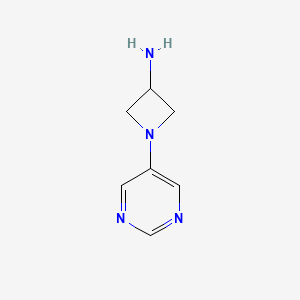
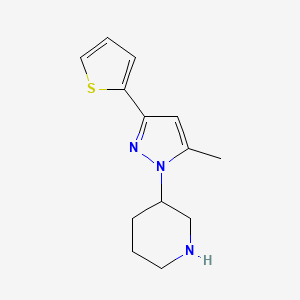
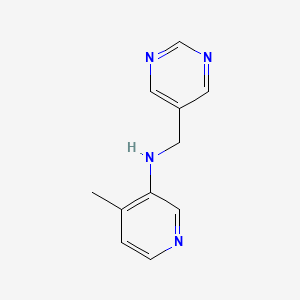
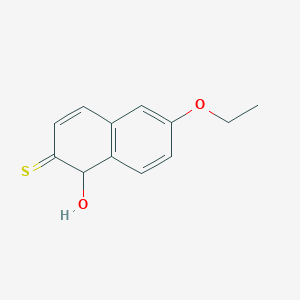

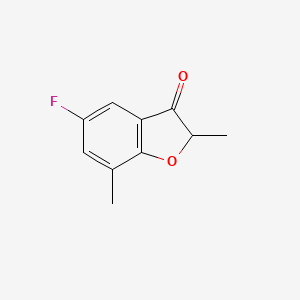
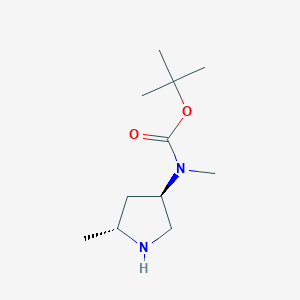

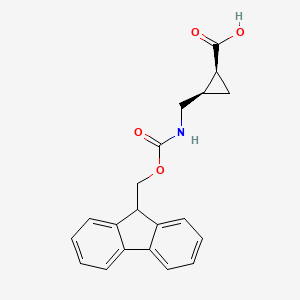
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
